(7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate
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Overview
Description
(7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate is a complex organic compound with a unique structure. This compound is characterized by its cyclopenta[a]phenanthrene core, which is a fused ring system, and a cyclopentylpropanoate ester group. The presence of multiple rings and functional groups makes it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions, often involving Friedel-Crafts alkylation or acylation.
Introduction of the ester group: The cyclopentylpropanoate ester can be introduced through esterification reactions, where the carboxylic acid group reacts with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
(7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound may be studied for its potential biological activity. Its structural similarity to certain natural products makes it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of multiple functional groups allows for the design of molecules with specific biological targets.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of (7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: Shares a similar cyclopenta[a]phenanthrene core but lacks the ester group.
Testosterone: Another steroid with a similar core structure but different functional groups.
Estradiol: A hormone with a similar ring system but distinct functional groups.
Uniqueness
The uniqueness of (7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate lies in its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
73891-79-9 |
---|---|
Molecular Formula |
C27H40O3 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
(7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate |
InChI |
InChI=1S/C27H40O3/c1-17-15-19-16-20(28)8-9-21(19)22-13-14-27(2)23(26(17)22)10-11-24(27)30-25(29)12-7-18-5-3-4-6-18/h16-18,21-24,26H,3-15H2,1-2H3 |
InChI Key |
XYRYZAKFWFKWMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)OC(=O)CCC5CCCC5 |
Origin of Product |
United States |
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